6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide
CAS No.: 2098057-81-7
Cat. No.: VC3152138
Molecular Formula: C11H15N5
Molecular Weight: 217.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2098057-81-7 |
|---|---|
| Molecular Formula | C11H15N5 |
| Molecular Weight | 217.27 g/mol |
| IUPAC Name | 6-cyclopropyl-1-ethylimidazo[1,2-b]pyrazole-7-carboximidamide |
| Standard InChI | InChI=1S/C11H15N5/c1-2-15-5-6-16-11(15)8(10(12)13)9(14-16)7-3-4-7/h5-7H,2-4H2,1H3,(H3,12,13) |
| Standard InChI Key | YEPVKILKMNPVLU-UHFFFAOYSA-N |
| SMILES | CCN1C=CN2C1=C(C(=N2)C3CC3)C(=N)N |
| Canonical SMILES | CCN1C=CN2C1=C(C(=N2)C3CC3)C(=N)N |
Introduction
6-Cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide is a heterocyclic organic compound characterized by its unique bicyclic structure, consisting of an imidazole and a pyrazole ring. This compound features a cyclopropyl group at the 6th position and an ethyl group at the 1st nitrogen atom of the imidazole ring, along with a carboximidamide group at the 7th position of the pyrazole ring.
Biological Activity
Research into 6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide highlights its potential biological activities, particularly in the realm of anticancer and antimicrobial properties. This compound has been shown to interact with various enzymes and proteins, influencing cellular processes such as cell cycle regulation and signaling pathways.
Anticancer Activity
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Mechanism: Inhibits cyclin-dependent kinases (CDKs), leading to cell cycle arrest at the G1 phase in cancer cells.
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Impact: Potential therapeutic applications in cancer treatment by inhibiting cell proliferation.
Interaction with Biomolecules
6-Cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide interacts with several biomolecules, including cyclin-dependent kinase 4 (CDK4), a protein kinase involved in cell cycle regulation. This interaction inhibits CDK4's kinase activity, affecting cell proliferation and survival.
Cellular Effects
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Cell Signaling: Modulates cell signaling pathways and gene expression.
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Metabolic Impact: Influences cellular metabolism, potentially affecting cell growth and differentiation.
Research Findings and Applications
| Compound | Structure | Key Features | Biological Activity |
|---|---|---|---|
| 6-Cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide | Imidazole and pyrazole rings with cyclopropyl and ethyl groups | Inhibits CDK4, anticancer potential | Anticancer, antimicrobial |
| 6-Cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide | Similar structure with cyclobutyl instead of cyclopropyl | Different biological activities due to structural variation | Potential therapeutic applications |
| 6-Cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide | Methyl group instead of ethyl | May exhibit distinct biological activities | Therapeutic potential |
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